molecular formula C18H16FNO3 B14071228 4-Cyano-3-fluorophenyl 4-(propoxymethyl)benzoate CAS No. 100980-86-7

4-Cyano-3-fluorophenyl 4-(propoxymethyl)benzoate

Katalognummer: B14071228
CAS-Nummer: 100980-86-7
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: UGPYJKPYNQWEGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety, a propoxymethyl group, and a 4-cyano-3-fluorophenyl ester group.

Vorbereitungsmethoden

The synthesis of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves several steps. One common method includes the esterification of benzoic acid derivatives with 4-cyano-3-fluorophenol in the presence of a suitable catalyst. The reaction conditions typically involve the use of an acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with cellular pathways. The cyano and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

100980-86-7

Molekularformel

C18H16FNO3

Molekulargewicht

313.3 g/mol

IUPAC-Name

(4-cyano-3-fluorophenyl) 4-(propoxymethyl)benzoate

InChI

InChI=1S/C18H16FNO3/c1-2-9-22-12-13-3-5-14(6-4-13)18(21)23-16-8-7-15(11-20)17(19)10-16/h3-8,10H,2,9,12H2,1H3

InChI-Schlüssel

UGPYJKPYNQWEGN-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.